Piperidine Substitution Position Confers Distinct Conformational and Predicted Binding Properties
The target compound bears the pyrazole substituent at the 2-position of the piperidine ring, whereas the nearest commercially available regioisomer (CAS 2309189-36-2) carries it at the 3-position . A related piperidin-4-yl benzofuran pyrazole analog (CHEMBL1782510) displayed an IC50 of 6,000 nM against Pim1 kinase [1]. Although direct activity data for the 2-substituted compound are not publicly reported, the positional shift alters the dihedral angle between the piperidine and pyrazole rings, which is expected to influence kinase selectivity and potency.
| Evidence Dimension | Piperidine substitution position and predicted binding conformation |
|---|---|
| Target Compound Data | Pyrazole at piperidine 2-position (CAS 2034301-58-9) |
| Comparator Or Baseline | Analog: piperidin-4-yl benzofuran pyrazole (CHEMBL1782510) Pim1 IC50 = 6,000 nM; Regioisomer: 3-substituted isomer (CAS 2309189-36-2) |
| Quantified Difference | Not determined; positional isomerism expected to modulate activity |
| Conditions | Kinase inhibition assay (Pim1) for comparator; target compound untested |
Why This Matters
For kinase inhibitor screening campaigns, the 2-substituted regioisomer offers a structurally distinct starting point that may address selectivity gaps observed with 4-substituted analogs.
- [1] BindingDB. BDBM50345239: 5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxylic acid (CHEMBL1782510). IC50 = 6,000 nM for human Pim1. https://www.bindingdb.org/bind/ByLigand?ligand=BDBM50345239 View Source
